4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide
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Overview
Description
4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide is a compound with the molecular formula C11H16N2O3S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (SO2NH2) attached to a pyridine ring. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with isopropyl and cyclopropoxy groups.
Sulfonamide Formation: The sulfonamide group is introduced through a reaction between a sulfonyl chloride and an amine.
Reaction Conditions: The reactions are typically carried out under mild conditions, often at room temperature, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Major Products: The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, and various substituted derivatives.
Scientific Research Applications
4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide can be compared with other sulfonamide derivatives:
Similar Compounds: Examples include sulfanilamide, sulfamethoxazole, and sulfadiazine.
Properties
Molecular Formula |
C11H16N2O3S |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)10-9(16-8-3-4-8)5-6-13-11(10)17(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI Key |
LCNBSFNTOCUUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
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